molecular formula C19H20N2O4 B4948667 4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid CAS No. 5925-23-5

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid

Numéro de catalogue: B4948667
Numéro CAS: 5925-23-5
Poids moléculaire: 340.4 g/mol
Clé InChI: KRTNWLZOTMCHBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid, also known as EBI-005, is a small molecule inhibitor that has been studied for its potential use in treating inflammatory diseases. This compound has been found to have anti-inflammatory effects by inhibiting the activity of certain enzymes that play a role in the inflammatory response. In

Mécanisme D'action

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid works by inhibiting the activity of PDE4 and PLA2 enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, this compound can reduce inflammation and associated symptoms.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including reducing inflammation, increasing tear production in dry eye disease, and improving skin barrier function in atopic dermatitis. In preclinical studies, this compound has also been found to have a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is its specificity for PDE4 and PLA2 enzymes, which reduces the risk of off-target effects. However, one limitation of this compound is its low solubility, which can make it difficult to formulate for use in topical applications.

Orientations Futures

For 4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid research include further preclinical and clinical studies to evaluate its safety and efficacy in treating inflammatory diseases. Additionally, research could focus on developing new formulations of this compound with improved solubility for topical use. Finally, research could explore the potential use of this compound in combination with other anti-inflammatory agents to enhance its therapeutic effects.

Méthodes De Synthèse

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is a synthetic compound that can be prepared using a multi-step process. The first step involves the synthesis of 2-ethyl-1H-benzimidazole, which is then reacted with 3-chloro-2-hydroxypropyl bromide to form the intermediate compound 3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropyl bromide. This intermediate is then reacted with 4-hydroxybenzoic acid to produce the final product, this compound.

Applications De Recherche Scientifique

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been studied for its potential use in treating a variety of inflammatory diseases, including dry eye disease, psoriasis, and atopic dermatitis. In preclinical studies, this compound has been found to have anti-inflammatory effects by inhibiting the activity of enzymes such as phosphodiesterase 4 (PDE4) and phospholipase A2 (PLA2), which play a role in the inflammatory response.

Propriétés

IUPAC Name

4-[3-(2-ethylbenzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-18-20-16-5-3-4-6-17(16)21(18)11-14(22)12-25-15-9-7-13(8-10-15)19(23)24/h3-10,14,22H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTNWLZOTMCHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974676
Record name 4-[3-(2-Ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-23-5
Record name 4-[3-(2-Ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.